
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK, which is crucial for the survival and growth of cancer cells. In
Mécanisme D'action
BTK is a cytoplasmic protein tyrosine kinase that is essential for B-cell receptor signaling and plays a crucial role in the survival and growth of cancer cells. 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone binds to the ATP-binding site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. In addition, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting its potential use in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is its high potency and selectivity for BTK, which makes it a promising candidate for cancer therapy. However, one of the limitations of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is its poor solubility, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration schedule for 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone in clinical trials.
Orientations Futures
There are several future directions for the research and development of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone. One potential direction is the investigation of its efficacy in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance the anti-tumor activity. Another direction is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, which are also associated with BTK signaling. Furthermore, the optimization of the synthesis method and the improvement of its solubility and pharmacokinetics may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with 1-piperidin-4-ylpiperazine, followed by the reaction of the resulting compound with 2-bromo-1-(thiophen-2-yl)ethanone. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the BTK signaling pathway, which is essential for the activation of various downstream pathways that promote cancer cell proliferation and survival.
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-11-18-6-3-15(14)21-12-4-7-19(8-5-12)16(20)10-13-2-1-9-22-13/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGLEHZRMXPERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

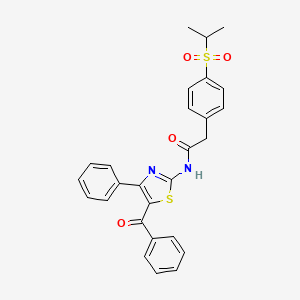
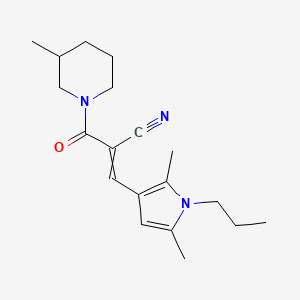

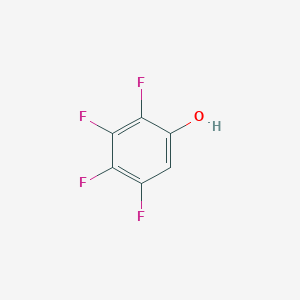

![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
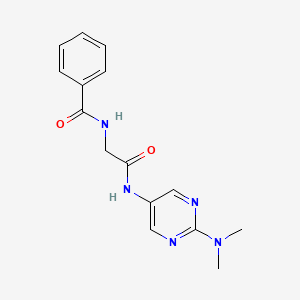
![4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol](/img/structure/B2903047.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903049.png)
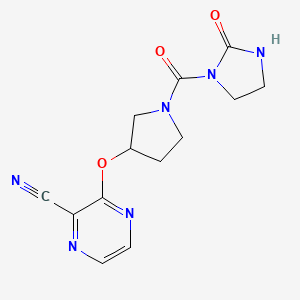
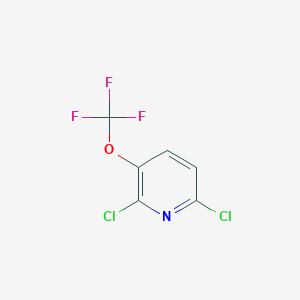
![2-Methyl-2-[(3-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2903055.png)
